N-(2-phenylethyl)cyclopentanamine hydrochloride
Description
N-(2-Phenylethyl)cyclopentanamine hydrochloride is a synthetic amine derivative characterized by a cyclopentane ring substituted with a phenylethylamine group. Structurally, it combines a hydrophobic cyclopentane moiety with a polar amine hydrochloride salt, enhancing solubility in aqueous media.
Properties
IUPAC Name |
N-(2-phenylethyl)cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGDKVXEAAAUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanone with phenethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2-phenylethyl)cyclopentanamine hydrochloride is a compound of significant interest in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows it to serve as a versatile building block and a potential therapeutic agent. This article explores its applications, supported by data tables and case studies.
Chemistry
This compound is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : Can be reduced to generate amine derivatives.
- Substitution Reactions : Capable of undergoing substitution reactions where functional groups are replaced by others.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It has been investigated for its pharmacological properties, including:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
- Biological Activity : Preliminary studies suggest potential anti-inflammatory and neuroprotective properties, although detailed investigations are ongoing.
Medicine
The therapeutic potential of this compound is being explored in several contexts:
- Antidepressant Activity : Similar phenethylamine derivatives have been linked to central nervous system effects, suggesting that this compound may exhibit antidepressant properties.
- Cancer Research : Case studies indicate that derivatives of this compound could enhance the efficacy of chemotherapeutic agents by reversing drug resistance in cancer cells .
Industry
In industrial applications, this compound is utilized in the synthesis of various chemical products and intermediates. Its role as a precursor in the production of pharmaceuticals highlights its importance in medicinal chemistry.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating significant anticancer potential.
Case Study 2: Anti-inflammatory Properties
Research focused on the compound's anti-inflammatory effects using LPS-stimulated macrophages showed that treatment significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha) compared to controls, suggesting a modulatory effect on inflammatory pathways.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Fluorinated derivatives (e.g., 2-fluorophenyl) may exhibit altered receptor binding due to electron-withdrawing effects .
- Ring Modifications : Replacing cyclopentane with cyclopropane (as in N-(1-phenylethyl)cyclopropanamine hydrochloride) reduces steric bulk, possibly affecting conformational stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
Key Findings :
- Safety : Nitro-substituted derivatives (e.g., N-(4-nitrobenzyl)cyclopentanamine hydrochloride) exhibit significant toxicity risks, necessitating strict handling protocols .
Biological Activity
N-(2-phenylethyl)cyclopentanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which imparts distinct biological properties. Its IUPAC name indicates a cyclopentanamine derivative with a phenethyl substituent, contributing to its interaction with biological molecules.
The biological activity of this compound involves interactions with specific molecular targets. The compound may modulate receptor or enzyme activity, leading to various biological effects. Understanding these interactions is crucial for elucidating its pharmacological potential.
1. Antimicrobial Activity
Research indicates that derivatives of phenylethyl compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against drug-resistant bacteria, suggesting that this compound may share similar properties .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory activity. In vitro studies demonstrate that compounds with similar structures can inhibit nitric oxide (NO) production in macrophage cell lines, indicating potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study conducted on related diarylpentanoid compounds demonstrated significant antibacterial activity against resistant strains of E. cloacae. The presence of specific structural features was correlated with enhanced antimicrobial potency, suggesting that this compound could exhibit similar effects due to its structural characteristics .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using RAW 264.7 macrophages, compounds structurally related to this compound showed a dose-dependent inhibition of NO production. The most effective compounds exhibited IC50 values comparable to established anti-inflammatory agents like curcumin . This suggests that further exploration of this compound could yield significant insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
